1-Propylazetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

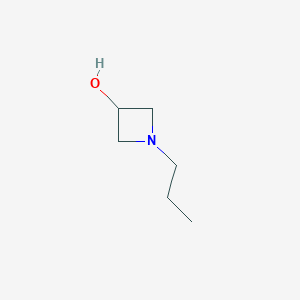

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELHSANKOLQHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Propylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and reactivity.[3] This distinct stereoelectronic profile allows azetidine-containing molecules to present functionalities in precise three-dimensional orientations, enhancing interactions with biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] Among the functionalized azetidines, 1-propylazetidin-3-ol is a key building block, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug development and chemical research.

Molecular and Physicochemical Properties

This compound is a substituted azetidine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a propyl group attached to the nitrogen atom of the azetidine ring and a hydroxyl group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 1340301-52-1 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point | Not definitively reported, but expected to be elevated due to hydrogen bonding | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable synthesis of N-alkyl-3-hydroxyazetidines proceeds through a two-step sequence involving the reaction of a primary amine with epichlorohydrin, followed by a base-mediated intramolecular cyclization.[5] This approach is favored for its use of readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-propylamine (1.0 equivalent) and a suitable solvent such as methanol or water. Cool the flask to 0-5 °C in an ice bath.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.0-1.2 equivalents) dropwise to the cooled solution of n-propylamine, ensuring the temperature remains below 10 °C. The exothermicity of the reaction requires careful control of the addition rate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 1-chloro-3-(propylamino)propan-2-ol is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent like isopropanol or toluene. Add a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 equivalents), to the solution.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 6-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution to form the azetidine ring.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl group and the azetidine ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (propyl) | ~0.9 | Triplet (t) | 3H |

| -CH₂- (propyl, middle) | ~1.4-1.6 | Sextet (sxt) | 2H |

| -CH₂- (propyl, attached to N) | ~2.4-2.6 | Triplet (t) | 2H |

| Azetidine -CH₂- (C2 and C4) | ~2.8-3.2 (diastereotopic) | Multiplet (m) | 4H |

| Azetidine -CH- (C3) | ~4.2-4.4 | Multiplet (m) | 1H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | ~11 |

| -CH₂- (propyl, middle) | ~20 |

| -CH₂- (propyl, attached to N) | ~58 |

| Azetidine -CH₂- (C2 and C4) | ~55-60 |

| Azetidine -CH- (C3) | ~65-70 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation pathways would likely involve:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical ([M - 29]⁺) or a propyl radical ([M - 43]⁺).

-

Loss of Water: Dehydration of the molecular ion to give a fragment at m/z 97 ([M - 18]⁺).

-

Ring Opening: Fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration, indicative of hydrogen bonding. |

| C-H (alkane) | 2850-3000 | Stretching vibrations of the propyl and azetidine C-H bonds. |

| C-N (amine) | 1000-1250 | Stretching vibration. |

| C-O (alcohol) | 1050-1150 | Stretching vibration. |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the hydroxyl group.

Reactions at the Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as:

-

Salt Formation: Reaction with acids to form the corresponding ammonium salts, which can improve water solubility and crystallinity.

-

Quaternization: Alkylation with alkyl halides to form quaternary ammonium salts.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile functional handle for further molecular elaboration.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Conversion to ethers via reactions such as the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding azetidin-3-one, a valuable synthetic intermediate.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a variety of nucleophiles to introduce diverse functionalities at the 3-position.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, wash the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis and the dual reactivity of its nitrogen and hydroxyl functionalities provide a rich platform for the generation of diverse chemical entities. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

1-Propylazetidin-3-ol CAS number 1340301-52-1

An In-Depth Technical Guide to 1-Propylazetidin-3-ol (CAS 1340301-52-1): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidine and piperidine, enabling the exploration of novel chemical space.[1][2] Within this class, this compound stands out as a versatile building block for synthetic chemists. This guide provides a comprehensive technical overview of this compound (CAS: 1340301-52-1), detailing its physicochemical properties, synthetic routes, chemical reactivity, and strategic applications in the field of drug discovery and development. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their programs.

Physicochemical Properties and Specifications

This compound is a key intermediate whose properties dictate its handling, reactivity, and incorporation into larger molecules.[3] The N-propyl group provides a balance of lipophilicity and metabolic stability, while the C-3 hydroxyl group serves as a crucial handle for subsequent chemical modifications.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 1340301-52-1 | [4][5] |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Purity | Typically ≥97% | [6] |

| Appearance | Varies; often supplied as an oil or solid | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

| SMILES | CCCN1CC(C1)O | [7] |

| InChI Key | UELHSANKOLQHTB-UHFFFAOYSA-N | [7] |

Predicted Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[8][9]

-

¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups of the propyl chain, distinct signals for the non-equivalent protons on the azetidine ring (at C2 and C4), a multiplet for the proton at C3 bearing the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will feature six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the azetidine ring. The carbon bearing the hydroxyl group (C3) would appear in the 55-65 ppm range, while the carbons adjacent to the nitrogen (C2 and C4) would be further downfield.

Synthesis Strategies for this compound

The synthesis of strained four-membered rings like azetidines presents a unique chemical challenge.[1] The most common and industrially scalable approach for N-substituted 3-hydroxyazetidines involves a two-step process starting from epichlorohydrin and a primary amine. This method circumvents the use of expensive or hazardous reagents and offers high yields.[10][11]

Proposed Synthetic Protocol: The Epichlorohydrin Route

This pathway involves the initial ring-opening of epichlorohydrin with n-propylamine, followed by a base-mediated intramolecular cyclization to form the azetidine ring. The causality behind this choice is its efficiency and the use of readily available starting materials.

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

-

To a stirred solution of n-propylamine in a suitable solvent (e.g., water or methanol) at 0-5°C, slowly add one equivalent of epichlorohydrin.

-

Maintain the reaction at a low temperature to control the exotherm and prevent side reactions.

-

Allow the reaction to stir for 12-24 hours until completion, monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent such as isopropanol or toluene.

-

Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution. The base deprotonates the hydroxyl group, which then acts as a nucleophile.

-

Heat the reaction mixture to reflux. The intramolecular SN2 reaction occurs as the alkoxide displaces the chloride ion, forming the azetidine ring.

-

After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the inorganic salts.

-

The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound is rooted in its dual reactivity: the nucleophilic nitrogen atom (though sterically hindered) and the versatile hydroxyl group at the C-3 position. The ring strain also makes it susceptible to ring-opening reactions under certain conditions.[2]

Key Transformations

-

Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for functionalization. It can be readily acylated to form esters, alkylated to form ethers, or oxidized to the corresponding azetidin-3-one.[12] These transformations are fundamental for attaching the azetidine core to other parts of a target molecule.

-

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles. A notable example is the iron-catalyzed alkylation of thiols to produce 3-sulfanyl azetidines, which are valuable motifs for drug design.[13]

-

Ritter-Initiated Rearrangement: In the presence of a strong acid and a nitrile, 3-hydroxyazetidines can undergo a fascinating cascade rearrangement to yield highly substituted 2-oxazolines.[14] This reaction provides a pathway to a different class of heterocycles from the same starting material.

Caption: Key reactivity pathways of the this compound core.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small, strained rings like azetidine is a validated strategy in drug design to improve physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, while also providing a defined vector out of a central scaffold.[15] this compound is particularly valuable as a building block in the synthesis of active pharmaceutical ingredients (APIs), especially for creating drugs aimed at neurological and cardiovascular conditions.[3]

The causality for its utility lies in its structure:

-

Vector for Exploration: The 3-hydroxyl group provides a reliable attachment point for linking the azetidine to a larger molecule or for introducing new functional groups.

-

Modulation of Properties: The N-propyl group contributes to the molecule's lipophilicity, which can be critical for membrane permeability and target engagement.

-

Structural Rigidity: The rigid azetidine ring can lock a substituent in a specific spatial orientation, which can be crucial for optimizing binding to a biological target.

Caption: Workflow for incorporating the building block in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is intended for research and development use only.[4] Safety data indicates that the compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.[16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[3][4] Store away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 1340301-52-1) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactivity at the C-3 hydroxyl position make it an exceptionally valuable building block for constructing complex molecular architectures. Its application in drug discovery programs, particularly in neurology and cardiology, underscores its importance. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this strained heterocyclic scaffold to accelerate the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. achemtek.com [achemtek.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound 97% | CAS: 1340301-52-1 | AChemBlock [achemblock.com]

- 7. 1340301-52-1 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 11. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 12. Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Executive Summary: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Propylazetidin-3-ol

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful therapeutics, and among these, the azetidine ring system has emerged as a "privileged" motif. This guide provides a senior application scientist's perspective on This compound , a versatile building block whose strategic importance lies in its unique combination of a strained, yet stable, four-membered ring, a key functional handle, and a lipophilic substituent.

This document moves beyond a simple recitation of properties. It delves into the causality behind its molecular architecture, provides field-proven protocols for its synthesis and characterization, and explores its functional role in the development of advanced pharmaceutical intermediates. The content herein is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this molecule in their discovery programs.

Molecular Architecture and Physicochemical Landscape

The efficacy of any building block in a drug discovery cascade is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. This compound is no exception; its utility is a direct consequence of the interplay between its constituent parts.

The Core Azetidine Moiety

The central feature is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring possesses significant ring strain. This strain is not a liability but an asset; it projects substituents in well-defined vectors, providing a rigid scaffold that can reduce the entropic penalty of binding to a biological target. The nitrogen atom is basic, offering a site for salt formation to improve aqueous solubility or a point of attachment for further chemical elaboration.

The structure is further defined by two key substituents:

-

N-Propyl Group: This alkyl chain imparts lipophilicity, which can be critical for modulating properties like membrane permeability and oral absorption.

-

C-3 Hydroxyl Group: This polar, hydrogen-bond-donating group is a crucial functional handle. It can serve as a nucleophile or be derivatized to an ester, ether, or carbamate, making it an ideal attachment point for linkers or prodrug moieties designed to enhance solubility or tune pharmacokinetic profiles.[1][2]

Tabulated Physicochemical & Safety Data

For rapid assessment and experimental planning, the core quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1340301-52-1 | [3][4] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| Purity (Typical) | ≥98% | [4] |

| Hazard Class | 3 (Flammable Liquid) | [4] |

| Hazard Statements | H226, H315, H319, H335 | [4] |

Table 1: Key physicochemical and safety properties of this compound.

Synthesis: A Validated One-Pot Approach

The synthesis of substituted azetidinols is a well-established field, with the most robust and scalable method involving the reaction of a primary amine with an epihalohydrin.[5] This pathway is favored in both academic and industrial settings due to its operational simplicity and use of readily available starting materials.

Mechanistic Rationale and Workflow

The synthesis proceeds via a two-step, one-pot sequence. Step 1 involves the nucleophilic attack of the primary amine (propylamine) on the terminal carbon of epichlorohydrin. This ring-opening is regioselective, driven by sterics, and forms a key amino-chlorohydrin intermediate. Step 2 is an intramolecular cyclization. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, closing the four-membered ring to yield the desired product. The choice of a one-pot protocol is deliberate; it avoids the isolation of the potentially unstable intermediate, thereby improving overall yield and process efficiency.

Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

Propylamine (1.0 eq)

-

Epichlorohydrin (1.05 eq)

-

Methanol (5 vol)

-

Sodium hydroxide, 50% w/w aq. solution (1.5 eq)

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

-

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer, thermometer, and addition funnel, with propylamine and methanol. Cool the solution to 0-5 °C using an ice bath.

-

Epichlorohydrin Addition: Add epichlorohydrin dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is critical to control the exotherm of the initial ring-opening reaction and prevent side-product formation.

-

Intermediate Formation: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Cyclization: Cool the reaction mixture back to 0-5 °C. Add the 50% sodium hydroxide solution dropwise, again maintaining a low temperature. Causality Note: The base is added to deprotonate the hydroxyl group, initiating the cyclization. A strong base and controlled temperature favor the desired intramolecular Sₙ2 reaction over potential intermolecular side reactions.

-

Reaction Completion & Workup: Stir the reaction at room temperature overnight. Upon completion, concentrate the mixture under reduced pressure to remove methanol.

-

Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by vacuum distillation to yield this compound as a clear oil.

Unambiguous Structural Elucidation

In drug development, "you are what you make." The identity and purity of any synthetic intermediate must be rigorously confirmed. A multi-technique approach is essential for the unambiguous characterization of this compound.

Spectroscopic & Spectrometric Workflow

The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Infrared (IR) spectroscopy. Each provides a unique and complementary piece of the structural puzzle.

Predicted Spectroscopic Data

The following table outlines the expected spectral data for this compound. This serves as a benchmark for researchers analyzing newly synthesized material.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~0.9 ppm (t, 3H): -CH₃ of propyl~1.5 ppm (m, 2H): -CH₂- of propyl~2.4 ppm (t, 2H): N-CH₂- of propyl~2.8-3.6 ppm (m, 4H): Azetidine ring CH₂ protons~4.4 ppm (m, 1H): Azetidine ring CH-OH protonBroad singlet (1H): -OH proton (exchangeable) | Chemical shifts and splitting patterns are characteristic of the specific electronic environments of the protons. |

| ¹³C NMR | ~11 ppm: -CH₃~20 ppm: Propyl -CH₂-~55-65 ppm (3 peaks): N-CH₂, azetidine CH₂, azetidine CH-OH | The number of signals corresponds to the number of chemically non-equivalent carbon atoms. |

| ESI-MS | [M+H]⁺ = 116.1 m/z | Electrospray ionization in positive mode will protonate the basic nitrogen, giving a mass corresponding to the molecular weight + 1. |

| IR | ~3300 cm⁻¹ (broad): O-H stretch~2960-2850 cm⁻¹: C-H alkane stretches~1100 cm⁻¹: C-N stretch | Absorption frequencies correspond to the vibrational modes of specific functional groups. |

Table 2: Predicted spectroscopic and spectrometric data for structural verification.

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic building block for creating more complex molecules with therapeutic potential.[3] Its structure is pre-validated by nature and medicinal chemistry as a scaffold that can lead to compounds with desirable drug-like properties.

The Azetidine Ring as a Bioisostere and Conformational Lock

In drug design, azetidines are often used as bioisosteres for other common groups. They can replace a gem-dimethyl group to improve solubility or act as a constrained analog of a more flexible piperidine or pyrrolidine, locking the molecule into a specific, biologically active conformation. This conformational rigidity can significantly enhance binding affinity and selectivity for the target protein.

A Versatile Intermediate for Key Therapeutic Areas

Vendor information highlights its utility in synthesizing active pharmaceutical ingredients (APIs) for neurological and cardiovascular conditions.[3] In neurological targets, the rigid scaffold can provide the precise 3D orientation of pharmacophores needed to interact with receptors or enzymes in the central nervous system. In cardiovascular applications, the combination of basicity and lipophilicity can be tuned to optimize interactions with ion channels or GPCRs.

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed tool for molecular architects. Its defining features—a rigid heterocyclic core, a versatile hydroxyl handle, and a lipophilic side chain—provide a powerful platform for constructing novel therapeutics. By understanding the causality behind its synthesis, the rigorous methods for its characterization, and the strategic rationale for its application, research and development teams can unlock its full potential to accelerate the journey from chemical concept to clinical candidate.

References

- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of N-propylazetidin-3-ol

Abstract

N-propylazetidin-3-ol is a substituted azetidine derivative of interest in medicinal chemistry and drug development due to its unique structural features. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity, while the hydroxyl and N-propyl groups provide sites for hydrogen bonding and modulation of lipophilicity, respectively. A thorough understanding of the physical properties of N-propylazetidin-3-ol is paramount for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive overview of the key physical characteristics of N-propylazetidin-3-ol, including its structural, physicochemical, and spectral properties. Where direct experimental data is limited, this guide employs reasoned estimations based on structurally analogous compounds to provide a holistic and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-propylazetidin-3-ol in Modern Drug Discovery

The azetidine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into molecular frameworks can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. N-propylazetidin-3-ol, in particular, represents a versatile building block. The secondary alcohol offers a handle for further functionalization, while the tertiary amine of the azetidine ring can influence aqueous solubility and serve as a basic center for salt formation. The N-propyl group contributes to the overall lipophilicity of the molecule, a critical parameter in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the foundation for characterizing its physical properties.

Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.17 g/mol

IUPAC Name: 1-Propylazetidin-3-ol

CAS Number: A specific CAS number for N-propylazetidin-3-ol is not readily found in major chemical databases, suggesting it may be a novel or less common compound. For reference, the parent compound, azetidin-3-ol, has the CAS number 453-39-4.

Chemical Structure:

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. The following table summarizes the key physical properties of N-propylazetidin-3-ol. It is important to note that due to the limited availability of direct experimental data, some of the presented values are estimations based on the properties of structurally similar compounds.

| Property | Value (Estimated/Calculated) | Remarks and Comparative Analysis |

| Boiling Point | ~180-190 °C | Estimated based on the boiling point of N-tert-butylazetidin-3-ol (~85-90 °C at 15 mmHg) and adjusting for the linear propyl chain. The presence of intermolecular hydrogen bonding due to the hydroxyl group significantly elevates the boiling point. |

| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature. The non-symmetrical nature of the molecule may hinder efficient crystal packing. |

| Density | ~0.95-1.05 g/cm³ | Estimated based on the density of similar small heterocyclic alcohols. |

| Solubility | Miscible in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexane). | The hydroxyl group and the nitrogen atom of the azetidine ring allow for hydrogen bonding with water, conferring high aqueous solubility. The propyl group slightly increases lipophilicity compared to smaller N-alkyl substituents. |

| pKa | ~9.0-9.5 | The pKa of the protonated azetidine nitrogen is estimated to be in this range, which is typical for cyclic tertiary amines. This value is crucial for understanding its ionization state at physiological pH and for designing salt forms. |

| LogP | ~0.5-1.0 | The calculated octanol-water partition coefficient (LogP) suggests a relatively balanced hydrophilic-lipophilic character. This is a key parameter in predicting drug-likeness and membrane permeability. |

Spectral Properties: The Molecular Fingerprint

Spectroscopic data provides invaluable information about the molecular structure and bonding of N-propylazetidin-3-ol.

¹H NMR Spectroscopy

The proton NMR spectrum of N-propylazetidin-3-ol is expected to exhibit characteristic signals corresponding to the protons of the azetidine ring and the N-propyl group.

-

Azetidine Ring Protons: The protons on the four-membered ring will appear as complex multiplets due to restricted bond rotation and spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (C3-H) is expected to be in the range of δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C2-H and C4-H) will likely resonate between δ 2.5-3.5 ppm.

-

N-Propyl Group Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around δ 1.5 ppm, and a triplet for the methylene group attached to the nitrogen (-NCH₂-) around δ 2.5 ppm.

-

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Azetidine Ring Carbons: The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons adjacent to the nitrogen (C2 and C4) will likely appear in the region of δ 50-60 ppm.

-

N-Propyl Group Carbons: The carbons of the propyl group will resonate at approximately δ 11 ppm (CH₃), δ 20 ppm (-CH₂-), and δ 55 ppm (-NCH₂-).

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of N-propylazetidin-3-ol.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 115.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the propyl group, the hydroxyl group, or cleavage of the azetidine ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-H Stretch: Absorption bands in the range of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-N Stretch: A medium intensity absorption band around 1000-1200 cm⁻¹ for the C-N stretching vibration.

Experimental Protocols for Property Determination

For researchers seeking to obtain precise experimental data for N-propylazetidin-3-ol, the following standard protocols are recommended.

Determination of Boiling Point

The boiling point can be determined using micro-boiling point apparatus or by distillation under reduced pressure for higher boiling liquids to prevent decomposition.

Workflow for Boiling Point Determination:

Caption: Workflow for determining the boiling point of N-propylazetidin-3-ol.

Measurement of pKa

The pKa can be determined potentiometrically by titrating a solution of N-propylazetidin-3-ol with a standard acid.

Workflow for pKa Determination:

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physical properties of N-propylazetidin-3-ol, a molecule of significant interest in the field of drug discovery. While a scarcity of direct experimental data necessitates the use of estimations based on structural analogs, the information presented herein offers a solid foundation for researchers. The predicted high aqueous solubility, balanced lipophilicity, and the presence of functional groups for further modification underscore its potential as a valuable building block in the design of novel therapeutics.

Future experimental work should focus on the synthesis and rigorous characterization of N-propylazetidin-3-ol to validate and refine the estimated properties outlined in this guide. Such studies will be invaluable in unlocking the full potential of this promising azetidine derivative.

A Technical Guide to 1-Propylazetidin-3-ol: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 1-Propylazetidin-3-ol, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences sectors. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on the molecule's nomenclature, physicochemical properties, a validated synthetic pathway, and its strategic role as a molecular building block in modern drug discovery.

Core Identification and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. This compound is systematically named according to IUPAC conventions, ensuring unambiguous communication within the scientific community.

-

IUPAC Name : The formally accepted IUPAC name for this compound is This compound [1]. This name explicitly defines the structure: a four-membered saturated nitrogen-containing ring (azetidine) substituted with a propyl group at the nitrogen (position 1) and a hydroxyl group at position 3.

-

Synonyms : It is noteworthy that this compound is predominantly referred to by its IUPAC name. Extensive database searches reveal a lack of common or trivial synonyms, underscoring the importance of using the systematic nomenclature[2].

-

Key Identifiers : For unequivocal identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 1340301-52-1 | [2][3][4] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| InChI | InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | [1] |

| InChIKey | UELHSANKOLQHTB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCN1CC(C1)O | [1] |

| MDL Number | MFCD18308893 | [3][4] |

Physicochemical and Predicted Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis and for predicting its behavior in biological systems. The azetidine ring, combined with the hydroxyl and propyl groups, imparts a specific set of properties.

| Property | Value | Notes | Source |

| Monoisotopic Mass | 115.09972 Da | Calculated value for the most abundant isotopes. | [1] |

| XlogP (Predicted) | 0.3 | Indicates a relatively low lipophilicity and good aqueous solubility. | [1] |

| Purity | Typically ≥98% | As supplied by commercial vendors for research purposes. | [2] |

| Storage Condition | 2-8°C | Recommended for maintaining long-term stability. | [2] |

Note: Experimental data for physical properties such as melting point and boiling point are not widely published, which is common for specialized building blocks not produced at industrial commodity scale.

Synthesis Pathway and Mechanistic Rationale

The construction of the this compound scaffold can be achieved through several established methods for synthesizing N-substituted azetidinols. A robust and widely applicable two-step approach involves the reaction of a primary amine with an epihalohydrin, followed by base-mediated cyclization. This method is favored for its use of readily available starting materials and its reliable outcomes.

A general synthesis for 1-alkyl-3-azetidinols involves the reaction of primary alkylamines with epihalohydrins, which can cyclize spontaneously[5].

Illustrative Experimental Protocol: Synthesis from Propylamine and Epichlorohydrin

This protocol is a self-validating system, where the progress and purity can be monitored at each stage using standard analytical techniques (TLC, GC-MS, NMR).

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin

-

Reactant Preparation : In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propylamine (1.0 equivalent) in a suitable protic solvent like ethanol or isopropanol.

-

Rationale: A protic solvent helps to facilitate the proton transfers involved in the ring-opening mechanism. A nitrogen atmosphere prevents unwanted side reactions with atmospheric components.

-

-

Controlled Addition : Cool the solution to 0-5°C using an ice bath. Add epichlorohydrin (1.0-1.1 equivalents) dropwise to the solution, ensuring the internal temperature does not exceed 10°C.

-

Rationale: The reaction between an amine and an epoxide is exothermic. Slow, cooled addition is critical to control the reaction rate, prevent dimerization or polymerization of the epoxide, and ensure selective formation of the desired amino alcohol intermediate.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: This step forms the key intermediate, 1-chloro-3-(propylamino)propan-2-ol. The reaction must proceed to completion to maximize the yield in the subsequent cyclization step.

-

Step 2: Base-Mediated Intramolecular Cyclization

-

Base Addition : Once the formation of the intermediate is complete, cool the reaction mixture again to 0-5°C. Add a strong base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents), either as a concentrated aqueous solution or as solid pellets.

-

Rationale: The base serves two purposes: it deprotonates the hydroxyl group of the intermediate, forming a more nucleophilic alkoxide, and it neutralizes the HCl that is generated during the subsequent cyclization.

-

-

Cyclization : Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-12 hours until the cyclization is complete, as confirmed by analytical monitoring.

-

Rationale: The deprotonated alkoxide performs an intramolecular SN2 reaction, displacing the chloride to form the four-membered azetidine ring. Mild heating can increase the rate of this reaction.

-

-

Work-up and Purification : Upon completion, quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: General synthetic workflow for this compound.

Role and Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex molecules with therapeutic potential[3]. Its value lies in the unique structural and chemical properties of the 3-hydroxyazetidine scaffold.

-

Scaffold for Pharmaceutical Intermediates : The primary application of this compound is as a key starting material or intermediate in the synthesis of APIs. It is particularly noted for its utility in developing drugs for neurological and cardiovascular conditions[3].

-

Medicinal Chemistry Advantages :

-

Improved Physicochemical Properties : The azetidine ring is often used as a "bioisostere" for other rings (like piperidine or pyrrolidine) or acyclic fragments. Its incorporation can favorably modulate properties like aqueous solubility, lipophilicity (logP), and metabolic stability. The hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor, interacting with biological targets.

-

Structural Rigidity and Novelty : The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein. This unique geometry provides access to novel chemical space, a key objective in overcoming challenges like drug resistance and off-target effects.

-

Vector for Further Synthesis : The secondary amine within the ring (after initial synthesis) and the hydroxyl group are both reactive sites. The hydroxyl group can be converted into ethers, esters, or other functional groups, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

-

Conceptual Role in the Drug Discovery Pipeline

Caption: The value chain from a core scaffold to a final drug product.

Conclusion

This compound represents a specialized yet highly valuable chemical tool for professionals in drug discovery and medicinal chemistry. Its well-defined structure, predictable reactivity, and the desirable properties of the 3-hydroxyazetidine motif make it a strategic component in the synthesis of novel therapeutics. While not an end-product, its role as a foundational building block enables the exploration and development of next-generation pharmaceuticals, particularly in complex therapeutic areas such as neurology and cardiology.

References

The Azetidine Scaffold in CNS Drug Discovery: A Technical Guide to the Biological Activity of 1-Propylazetidin-3-ol Analogs

Abstract

The azetidine ring, a saturated four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and conformational rigidity to bioactive molecules.[1] This technical guide provides an in-depth exploration of the biological activity of 1-propylazetidin-3-ol and its analogs, with a particular focus on their modulation of muscarinic acetylcholine receptors (mAChRs), key targets for the treatment of central nervous system (CNS) disorders.[2][3] We will delve into the structure-activity relationships (SAR), underpinning the design of selective M1 muscarinic agonists, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the azetidine scaffold in their therapeutic programs.

Introduction: The Azetidine Moiety in CNS Drug Development

The quest for novel therapeutics for CNS disorders, such as Alzheimer's disease and schizophrenia, is a paramount challenge in modern medicine. A key strategy involves the development of subtype-selective ligands for neurotransmitter receptors. The azetidine scaffold has garnered significant attention in this arena for several compelling reasons:

-

Structural Rigidity: The strained four-membered ring of azetidine provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for a specific receptor subtype by reducing the entropic penalty of binding.[1]

-

Improved Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can enhance aqueous solubility and provide a handle for modifying lipophilicity, crucial parameters for CNS drug candidates that must cross the blood-brain barrier.

-

Vectorial Exit from the Binding Pocket: The 3-dimensional nature of the azetidine ring allows substituents to be projected in specific vectors, enabling precise interactions with receptor binding pockets.

This compound serves as a foundational core for a class of compounds that have shown promise as modulators of muscarinic acetylcholine receptors (mAChRs).[2][3] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles. The M1 receptor, in particular, is a prime target for cognitive enhancement in Alzheimer's disease.[4][5] This guide will focus on the design, synthesis, and biological characterization of this compound analogs as selective M1 muscarinic agonists.

The Muscarinic M1 Receptor: A Therapeutic Target for Cognitive Decline

The M1 muscarinic receptor is predominantly expressed in the cortex and hippocampus, brain regions critical for learning and memory.[4] Activation of M1 receptors, which couple to Gq/11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream events.[2][6] This signaling pathway is crucial for synaptic plasticity and neuronal excitability. In Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive deficits. Therefore, M1 agonists are sought after as a potential therapeutic strategy to ameliorate these symptoms.

Signaling Pathway of the M1 Muscarinic Receptor

Caption: M1 Muscarinic Receptor Signaling Cascade.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the 3-position of the azetidine ring. The 1-propyl group is generally considered to provide a good balance of lipophilicity and size for interaction with the receptor. The following SAR insights have been gleaned from various studies on related muscarinic agonists:

-

The Azetidine Nitrogen: The basicity of the azetidine nitrogen is crucial for the initial ionic interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

-

The 3-Hydroxy Group: The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, contributing to binding affinity. Esterification or etherification of this group allows for the exploration of different interactions within the binding pocket.

-

Ester and Ether Modifications:

-

Ester Analogs: The nature of the acyl group in ester analogs significantly influences potency and selectivity. Aromatic or heteroaromatic esters can engage in pi-stacking or other non-covalent interactions with aromatic residues in the receptor.

-

Ether Analogs: Alkyl or aryl ethers at the 3-position can also modulate activity. The chain length and branching of the alkyl group, or the substitution pattern on an aryl ring, can fine-tune the compound's fit within the binding site.

-

Data Presentation: Biological Activity of Representative this compound Analogs

To illustrate the SAR, the following table presents hypothetical but plausible biological data for a series of this compound analogs. This data is representative of the trends observed for muscarinic agonists with similar structural motifs.

| Compound ID | R Group (at 3-position) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) (Functional Assay) |

| AZ-01 | -OH | 150 | 800 | 650 | 300 | 450 | 250 |

| AZ-02 | -O-Acetyl | 80 | 500 | 400 | 200 | 300 | 120 |

| AZ-03 | -O-Benzoyl | 25 | 350 | 280 | 150 | 200 | 40 |

| AZ-04 | -O-Methyl | 120 | 700 | 600 | 250 | 400 | 200 |

| AZ-05 | -O-Benzyl | 40 | 450 | 350 | 180 | 250 | 60 |

| AZ-06 | -O-(2-Thienylcarbonyl) | 15 | 250 | 200 | 100 | 150 | 25 |

Analysis of SAR from the Table:

-

Esterification enhances potency: Conversion of the parent alcohol (AZ-01) to esters (AZ-02, AZ-03, AZ-06) generally leads to a significant increase in binding affinity (lower Ki) and functional potency (lower EC50) at the M1 receptor.

-

Aromatic esters are preferred: The benzoyl (AZ-03) and 2-thienylcarbonyl (AZ-06) esters show the highest M1 affinity and potency, suggesting that aromatic interactions are favorable in the M1 binding pocket.

-

Selectivity for M1: While potency is increased across the board with esterification, the analogs generally retain a degree of selectivity for the M1 receptor over other subtypes, a desirable trait for minimizing side effects.

-

Ether modifications show moderate improvement: The methyl (AZ-04) and benzyl (AZ-05) ethers show improved M1 activity compared to the parent alcohol but are less potent than the aromatic esters.

Experimental Protocols

The following protocols are standard, validated methods for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from a commercially available precursor, such as 1-benzhydrylazetidin-3-ol. The following is a general, illustrative synthetic scheme.

Caption: General Synthetic Workflow for this compound Analogs.

Step-by-Step Protocol for N-Alkylation (Example: Synthesis of this compound):

-

To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 1-bromopropane (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Biological Evaluation

This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise.

-

Assay Plate Preparation: In a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding).

-

25 µL of various concentrations of the test compound.

-

25 µL of [³H]-NMS at a final concentration approximately equal to its Kd.

-

25 µL of the diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the compounds to act as agonists at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.

Materials:

-

CHO or HEK293 cells stably expressing the human M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an integrated fluid-handling system.

Protocol:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Generate concentration-response curves and calculate the EC50 value for each compound using non-linear regression.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective M1 muscarinic agonists. The structure-activity relationships discussed herein highlight the importance of the substituent at the 3-position in modulating the pharmacological profile of these compounds. Aromatic esters, in particular, appear to be a fruitful area for further exploration to enhance M1 potency and selectivity.

Future work should focus on:

-

Optimization of Pharmacokinetic Properties: While in vitro potency is crucial, lead compounds must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be viable drug candidates.

-

In Vivo Efficacy Studies: Promising compounds should be advanced into animal models of cognitive dysfunction to assess their in vivo efficacy.

-

Exploration of Allosteric Modulation: In addition to orthosteric agonists, the development of positive allosteric modulators (PAMs) based on the azetidine scaffold could offer an alternative strategy with potentially improved selectivity and a finer-tuned pharmacological response.[1][2]

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound analogs can be realized in the ongoing effort to develop novel treatments for debilitating CNS disorders.

References

- 1. Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Substituted Azetidinols: A Technical Guide for Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This in-depth technical guide charts the discovery and historical evolution of a key subclass: substituted azetidinols. We will explore the seminal synthetic strategies that first unlocked this scaffold, trace the development of more sophisticated and stereoselective methodologies, and illuminate the critical role these structures play in contemporary drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins, synthesis, and application of this vital chemical motif.

Introduction: The Emergence of a Strained Yet Strategic Scaffold

Initially, the chemistry of four-membered nitrogen heterocycles was largely dominated by their lactam counterparts, the β-lactams, due to the groundbreaking discovery of penicillin.[1] However, the unique conformational rigidity and metabolic stability conferred by the azetidine ring have established it as a valuable scaffold in its own right.[2] The inherent ring strain, approximately 25.4 kcal/mol, makes azetidines more stable and easier to handle than their three-membered aziridine cousins, yet reactive enough to participate in unique chemical transformations.[3]

Substituted azetidinols, particularly 3-azetidinols, have emerged as exceptionally versatile intermediates and pharmacophores. The hydroxyl group provides a convenient handle for further functionalization, while the azetidine core can act as a bioisosteric replacement for other cyclic and acyclic moieties, often improving physicochemical properties such as solubility and metabolic stability.[4][5] This guide will provide a historical narrative of their discovery and the evolution of their synthesis, offering insights into the causal relationships behind key experimental choices.

Foundational Syntheses: The Dawn of Substituted Azetidinols

The first synthesis of the parent azetidine was reported as early as 1888.[3] However, the exploration of substituted azetidinols gained traction much later. Early efforts in the 1970s laid the groundwork for accessing this important class of compounds.

The Epichlorohydrin Route: A Versatile Entry Point

One of the earliest and most enduring methods for the synthesis of 1-substituted-3-azetidinols involves the reaction of primary amines with epichlorohydrin. This method, referenced in a 1984 patent for the preparation of 1-substituted azetidin-3-ol derivatives, proceeds through a two-step sequence: nucleophilic opening of the epoxide by the amine, followed by intramolecular cyclization.[6]

The initial reaction between the primary amine and epichlorohydrin typically yields a mixture of the desired 1-amino-3-chloro-2-propanol intermediate and the corresponding bis-adduct. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the mono-adduct. The subsequent cyclization to the azetidinol is usually effected by treatment with a base.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-azetidinol from Epichlorohydrin and tert-Butylamine

This protocol is based on established procedures for the synthesis of 1-substituted-3-azetidinols.

Materials:

-

Epichlorohydrin

-

tert-Butylamine

-

Methanol

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Epoxide Opening: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (2.0 equivalents) in methanol. Cool the solution in an ice bath.

-

Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Cyclization: Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide (2.5 equivalents) in water dropwise.

-

Heat the mixture to reflux for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-tert-butyl-3-azetidinol. The product can be purified by distillation or column chromatography.

From α-Halo-α-Amino Ketones: A Pathway to Azetidinones and Azetidinols

A 1972 patent by V. R. Gaertner disclosed a method for preparing 2,2-disubstituted 3-azetidinones, which are direct precursors to 2,2-disubstituted 3-azetidinols. This approach involves the cyclization of α-halo-α'-amino ketones. The resulting 3-azetidinones can then be readily reduced to the corresponding 3-azetidinols using standard reducing agents like sodium borohydride.

This early work was significant not only for providing a synthetic route to a new class of substituted azetidinols but also for its recognition of their potential biological activity, noting their properties as CNS stimulants and blood pressure-lowering agents.

The Photochemical Revolution: The Norrish-Yang Cyclization

A significant leap forward in the synthesis of azetidinols came with the application of the Norrish-Yang photocyclization. First reported in 1958, this reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate that can cyclize to form a cyclobutanol.[7] The aza-analogue of this reaction, using α-amino ketones, provides a direct route to 3-hydroxyazetidines.[3]

The mechanism of the Norrish-Yang cyclization for azetidinol synthesis begins with the photoexcitation of the α-amino ketone to its triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-C-H bond on the amine substituent to the carbonyl oxygen, forming a 1,4-biradical. Subsequent radical-radical recombination closes the four-membered ring to yield the azetidinol.[8][9]

Caption: The Norrish-Yang Cyclization pathway to substituted azetidinols.

The efficiency and diastereoselectivity of the Norrish-Yang cyclization can be influenced by the nature of the substituents on both the aromatic ketone and the amine.[8] This photochemical approach offers a powerful and often stereoselective means to access complex azetidinol structures that would be challenging to prepare using traditional ground-state chemistry.

The Rise of Stereoselectivity: Accessing Chiral Azetidinols

As the importance of stereochemistry in drug action became increasingly apparent, the development of methods for the stereoselective synthesis of substituted azetidinols became a major focus. Much of this work has centered on the synthesis of chiral azetidin-3-ones, which can be stereoselectively reduced to the corresponding azetidinols.

A notable modern approach involves the gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes, which then undergo intramolecular N-H insertion to form chiral azetidin-3-ones. This method, starting from readily available chiral N-propargylsulfonamides, provides a flexible and efficient route to enantiomerically enriched azetidin-3-ones, bypassing the need for potentially hazardous diazo compounds.

Substituted Azetidinols in Drug Discovery: A Historical Perspective

The unique structural and physicochemical properties of substituted azetidinols have made them attractive scaffolds in drug discovery. Their journey from laboratory curiosities to key components of modern pharmaceuticals is a testament to their versatility.

Early Explorations of Biological Activity

As mentioned, early work in the 1970s already hinted at the pharmacological potential of substituted azetidines, including azetidinols, with reports of CNS stimulant and hypotensive activities. These initial findings spurred further investigation into the biological effects of this class of compounds. For instance, 7-azetidinylquinolones were synthesized and evaluated for their antibacterial activity, demonstrating the early interest in incorporating the azetidine moiety into established antibiotic scaffolds.[10]

Azetidinols as Bioisosteres: A Modern Drug Design Strategy

In contemporary medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to elicit a similar biological response—is a powerful tool. Substituted azetidinols have proven to be excellent bioisosteres for a variety of functional groups, leading to improvements in potency, selectivity, and pharmacokinetic profiles.[4]

The rigid azetidine core can mimic the spatial arrangement of substituents in larger, more flexible molecules, leading to enhanced binding to biological targets. Furthermore, the introduction of the polar hydroxyl group can improve solubility and provide an additional point for hydrogen bonding interactions with a receptor. A notable example is the use of an azetidine amide as a linker in the development of potent small-molecule STAT3 inhibitors.[4]

Conclusion and Future Outlook

The journey of substituted azetidinols from their initial discovery to their current prominent role in drug development is a compelling story of synthetic innovation and a deepening understanding of structure-activity relationships. The foundational work on their synthesis via classical cyclization reactions paved the way for more advanced photochemical and stereoselective methods, providing access to a rich diversity of molecular architectures.

As our ability to synthesize and manipulate these strained ring systems continues to evolve, we can anticipate that substituted azetidinols will play an even greater role in the design of next-generation therapeutics. Their unique combination of conformational constraint, metabolic stability, and synthetic versatility ensures their continued importance in the ongoing quest for safer and more effective medicines.

References

- 1. Azetidine synthesis [organic-chemistry.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Cycloheptatriene-containing Azetidine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines - Enamine [enamine.net]

- 6. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 7. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 8. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Ring Strain and Reactivity of 1-Propylazetidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and novel chemical vectors for drug design. As a four-membered saturated heterocycle, its inherent ring strain is a double-edged sword, bestowing unique reactivity while posing stability challenges. This guide provides a comprehensive technical analysis of 1-Propylazetidin-3-ol, a representative N-alkylated 3-hydroxyazetidine. We will delve into the fundamental principles governing its synthesis, the nuanced interplay of its functional groups, and the strain-driven reactivity that makes it a valuable building block in the synthesis of complex molecular architectures. Particular emphasis is placed on the mechanistic underpinnings of its reactions and the strategic considerations for its deployment in drug discovery programs.

The Azetidine Ring: A Balance of Strain and Stability

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines.[1] The majority of their distinct chemical properties are dictated by a significant ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal sp³ hybridization, leading to increased p-character in the C-C and C-N bonds and a higher ground-state energy. This stored energy provides a thermodynamic driving force for ring-opening reactions, making the azetidine ring susceptible to cleavage under conditions where larger, less strained rings would remain inert.[2]

However, compared to the even more strained aziridines (ring strain ~27.7 kcal/mol), azetidines exhibit greater stability, allowing for their isolation, purification, and manipulation under a broader range of synthetic conditions.[1] This delicate balance of reactivity and stability is a key attribute that medicinal chemists leverage to create novel molecular entities with tailored properties.

The substituents on the azetidine ring play a crucial role in modulating its reactivity. In the case of this compound, the N-propyl group and the 3-hydroxyl group introduce specific electronic and steric effects that influence the molecule's conformation, basicity, and susceptibility to nucleophilic attack or ring-opening.

Synthesis of this compound: A Practical Approach

The synthesis of N-alkylazetidin-3-ols is most commonly and efficiently achieved through a two-step process starting from a primary amine and epichlorohydrin.[3] This method is scalable and utilizes readily available starting materials.

Synthetic Protocol

Step 1: Formation of the Aminochlorohydrin Intermediate

Propylamine is reacted with epichlorohydrin in a suitable solvent, such as water or a lower alcohol. This reaction proceeds via a nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide, leading to the formation of 1-chloro-3-(propylamino)propan-2-ol.

Step 2: Base-Mediated Intramolecular Cyclization

The resulting aminochlorohydrin is then treated with a base to effect an intramolecular Williamson ether synthesis-type reaction. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent carbon, leading to the formation of the azetidine ring. Triethylamine in a suitable solvent like acetonitrile at reflux is often effective for this cyclization.[3]

Caption: Synthetic route to this compound.

Experimental Considerations

-

Stoichiometry: An excess of the primary amine is sometimes used in the first step to minimize the formation of bis-alkylated byproducts.

-

Temperature Control: The initial reaction with epichlorohydrin is often exothermic and may require cooling to maintain control over the reaction.

-